Lenalidomide-CO-PEG2-propargyl
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Overview
Description
Lenalidomide-CO-PEG2-propargyl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the pharmacokinetic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a propargyl group. The PEG linker improves solubility and bioavailability, while the propargyl group allows for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-propargyl typically involves multiple steps:
Preparation of Lenalidomide Precursor: The initial step involves the synthesis of lenalidomide from 3-aminopiperidine-2,6-dione and methyl 2-(bromomethyl)-3-nitrobenzoate.
PEGylation: The lenalidomide precursor is then reacted with a PEG2 linker under basic conditions to form Lenalidomide-CO-PEG2.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and cost-effectiveness. This includes the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG2-propargyl undergoes various chemical reactions, including:
Oxidation: The propargyl group can be oxidized to form an epoxide.
Reduction: The nitro group in the lenalidomide precursor can be reduced to an amine.
Substitution: The propargyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like m-chloroperbenzoic acid (mCPBA).
Reduction: Commonly uses reducing agents such as iron powder and ammonium chloride.
Substitution: Often employs propargyl bromide in the presence of a base like potassium carbonate.
Major Products
Epoxides: Formed from the oxidation of the propargyl group.
Amines: Resulting from the reduction of the nitro group.
Substituted Propargyl Compounds: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Lenalidomide-CO-PEG2-propargyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein-protein interactions through click chemistry.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of new materials with enhanced properties
Mechanism of Action
Lenalidomide-CO-PEG2-propargyl exerts its effects through multiple mechanisms:
Immunomodulation: Modulates the immune response by altering cytokine production and enhancing natural killer (NK) cell activity.
Protein Degradation: Functions as a molecular glue, promoting the degradation of specific proteins by the ubiquitin-proteasome system.
Anti-angiogenesis: Inhibits the formation of new blood vessels, thereby restricting tumor growth
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with enhanced potency and reduced side effects.
Lenalidomide: The base compound from which Lenalidomide-CO-PEG2-propargyl is derived
Uniqueness
This compound stands out due to its improved solubility and bioavailability, making it a more effective therapeutic agent. The incorporation of the PEG2 linker and propargyl group allows for further chemical modifications, enhancing its versatility in research and therapeutic applications .
Properties
Molecular Formula |
C21H23N3O6 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(2-prop-2-ynoxyethoxy)propanamide |
InChI |
InChI=1S/C21H23N3O6/c1-2-9-29-11-12-30-10-8-19(26)22-16-5-3-4-14-15(16)13-24(21(14)28)17-6-7-18(25)23-20(17)27/h1,3-5,17H,6-13H2,(H,22,26)(H,23,25,27) |
InChI Key |
VGTJBCPLVPITDG-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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